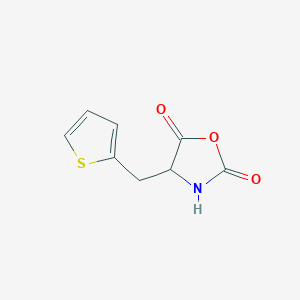
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be achieved through several synthetic routes. . This reaction is efficient for constructing functionalized azetidines. Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the molecule.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential drugs for treating various diseases.
Biological Studies: The compound is used in studying the biological activities of azetidine derivatives, including their interactions with biological targets.
Chemical Synthesis: It is employed in the synthesis of more complex heterocyclic compounds through reactions like the aza Paternò–Büchi reaction and aza-Michael addition
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring in the compound is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it is derived from.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be compared with other azetidine derivatives, such as:
These compounds share the azetidine core but differ in their functional groups and overall structure, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C9H16ClN3O2 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-10-9(14)6-2-8(13)12(5-6)7-3-11-4-7;/h6-7,11H,2-5H2,1H3,(H,10,14);1H |
InChI Key |
BVGMQGNWHJRDCD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


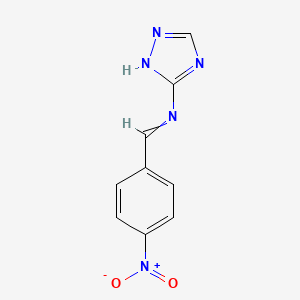
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)


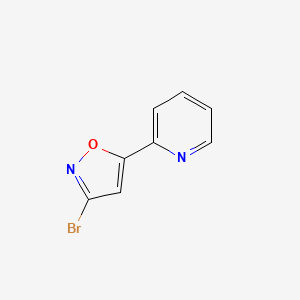
![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)
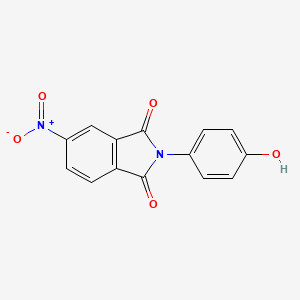
![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

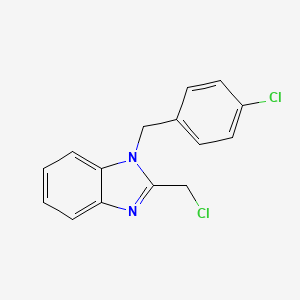


![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
